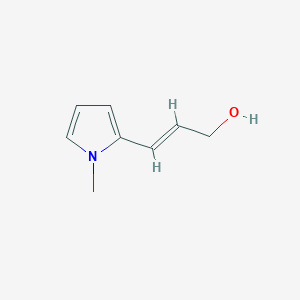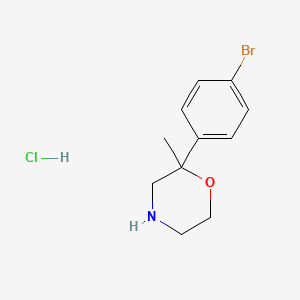
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid, featuring an amino group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form an α,β-unsaturated ester.
Reduction: The resulting product is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group into a halide.
Major Products
Oxidation: Formation of 4-(3,4-dimethylphenyl)butanoic acid.
Reduction: Formation of 4-amino-4-(3,4-dimethylphenyl)butanol.
Substitution: Formation of 4-chloro-4-(3,4-dimethylphenyl)butanoate.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and aminotransferases. Its structure allows it to act as a model substrate in enzymatic assays.
Medicine
Pharmacologically, this compound is investigated for its potential as a drug precursor. Its structural similarity to certain bioactive molecules makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-amino-4-phenylbutanoate: Lacks the dimethyl substitution on the phenyl ring, resulting in different steric and electronic properties.
Ethyl 4-amino-4-(3,4-dimethylphenyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate: Positional isomer with dimethyl groups at different positions on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can result in distinct reactivity patterns and biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its potential applications and unique characteristics
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl 4-amino-4-(3,4-dimethylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-9-4-5-11(8-10(9)2)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3 |
Clé InChI |
BKKVRAMHSYQTAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(CCC(=O)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



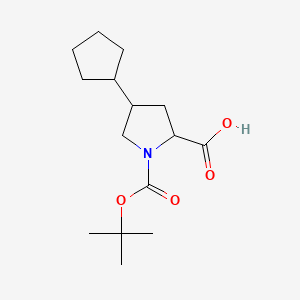
aminehydrochloride](/img/structure/B13545525.png)
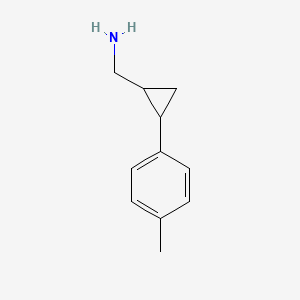
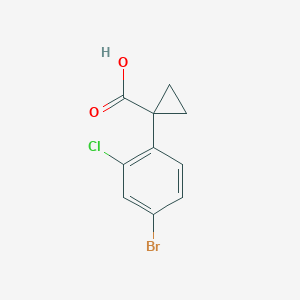

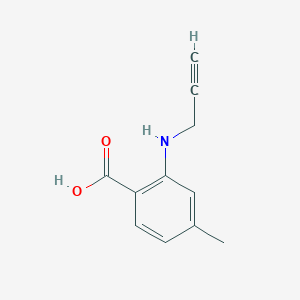
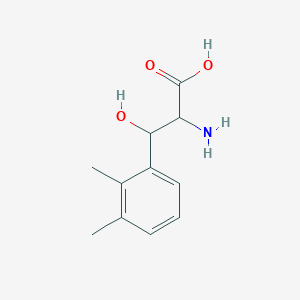
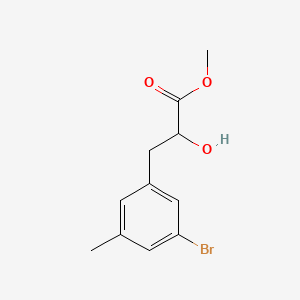
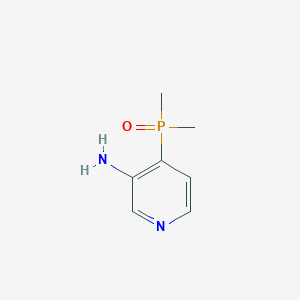
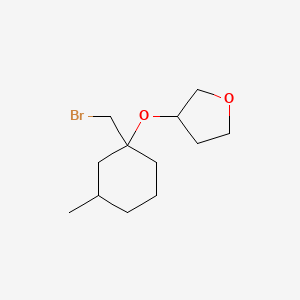
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
